(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate
Description
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[44]nonan-2-ylidene)carbamate oxalate is a complex organic compound with a unique spirocyclic structure
Properties
Molecular Formula |
C16H26N4O8 |
|---|---|
Molecular Weight |
402.40 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C14H24N4O4.C2H2O4/c1-13(2,3)22-12(20)16-11-17-14(5-6-15-9-14)10(19)18(11)7-8-21-4;3-1(4)2(5)6/h15H,5-9H2,1-4H3,(H,16,17,20);(H,3,4)(H,5,6) |
InChI Key |
DSDUJQHLQPXAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1CCOC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate typically involves multiple steps. The starting materials often include tert-butyl carbamate and a suitable spirocyclic precursor. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and specific temperature controls to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into enzyme functions, receptor binding, and cellular pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure can impart unique mechanical, thermal, and chemical properties to materials.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate include other spirocyclic compounds with similar functional groups. Examples include spirooxindoles, spirocyclic lactams, and spirocyclic amines.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its spirocyclic structure. This unique combination allows it to interact with molecular targets in ways that other similar compounds cannot, making it valuable for specific applications in research and industry.
Biological Activity
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a triazaspiro framework with a tert-butyl group and a methoxyethyl substituent. Its molecular formula is , with a molecular weight of approximately 400.43 g/mol . The structural complexity contributes to its potential pharmacological applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Spirocyclic Core : Utilizing appropriate reagents to ensure high yields.
- Carbamate Formation : Reacting with carbamates to introduce the necessary functional groups.
- Purification : Employing techniques like flash column chromatography to isolate the desired product.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate | Similar spirocyclic framework | Antimicrobial |
| (E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate | Contains a phenyl group | Antitumor |
These findings suggest that this compound may also possess antimicrobial and possibly antitumor activities due to its structural similarities.
Neuroprotective Effects
In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ). For example:
"The compound exhibited a protective effect against Aβ-induced cytotoxicity in astrocytes by reducing oxidative stress markers" .
This suggests that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound can inhibit key enzymes involved in neurodegeneration:
- β-secretase Inhibition : Compounds showed significant inhibition of β-secretase activity, which is crucial for reducing amyloid plaque formation.
- Acetylcholinesterase Inhibition : Some derivatives have also been identified as acetylcholinesterase inhibitors, enhancing cholinergic transmission.
In Vivo Studies
In vivo models have been employed to assess the efficacy of these compounds in reducing cognitive decline associated with neurodegenerative diseases:
"In scopolamine-induced models of cognitive impairment, treatment with the compound resulted in improved memory performance and reduced oxidative stress markers" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
